molecular formula C17H14Cl4N2O2 B11538540 N,N'-[methanediylbis(2-chlorobenzene-4,1-diyl)]bis(2-chloroacetamide)

N,N'-[methanediylbis(2-chlorobenzene-4,1-diyl)]bis(2-chloroacetamide)

Cat. No.: B11538540
M. Wt: 420.1 g/mol
InChI Key: ZGLMGHWNGULQRW-UHFFFAOYSA-N
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Description

2-CHLORO-N-(2-CHLORO-4-{[3-CHLORO-4-(2-CHLOROACETAMIDO)PHENYL]METHYL}PHENYL)ACETAMIDE is a complex organic compound with multiple chlorine atoms and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-(2-CHLORO-4-{[3-CHLORO-4-(2-CHLOROACETAMIDO)PHENYL]METHYL}PHENYL)ACETAMIDE typically involves multiple steps, including chlorination and acylation reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-(2-CHLORO-4-{[3-CHLORO-4-(2-CHLOROACETAMIDO)PHENYL]METHYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide (NaOH) for hydrolysis, hydrogen peroxide (H2O2) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions include substituted anilines, quinones, and carboxylic acids, which can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

2-CHLORO-N-(2-CHLORO-4-{[3-CHLORO-4-(2-CHLOROACETAMIDO)PHENYL]METHYL}PHENYL)ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-CHLORO-N-(2-CHLORO-4-{[3-CHLORO-4-(2-CHLOROACETAMIDO)PHENYL]METHYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes such as DNA replication and protein synthesis. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide
  • N-(2,6-Dimethylphenyl)chloroacetamide

Uniqueness

2-CHLORO-N-(2-CHLORO-4-{[3-CHLORO-4-(2-CHLOROACETAMIDO)PHENYL]METHYL}PHENYL)ACETAMIDE is unique due to its multiple chlorine atoms and acetamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industrial processes .

Properties

Molecular Formula

C17H14Cl4N2O2

Molecular Weight

420.1 g/mol

IUPAC Name

2-chloro-N-[2-chloro-4-[[3-chloro-4-[(2-chloroacetyl)amino]phenyl]methyl]phenyl]acetamide

InChI

InChI=1S/C17H14Cl4N2O2/c18-8-16(24)22-14-3-1-10(6-12(14)20)5-11-2-4-15(13(21)7-11)23-17(25)9-19/h1-4,6-7H,5,8-9H2,(H,22,24)(H,23,25)

InChI Key

ZGLMGHWNGULQRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)NC(=O)CCl)Cl)Cl)NC(=O)CCl

Origin of Product

United States

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